molecular formula C11H10ClN B183186 4-Chloro-6,8-dimethylquinoline CAS No. 196803-72-2

4-Chloro-6,8-dimethylquinoline

Cat. No. B183186
M. Wt: 191.65 g/mol
InChI Key: OREYGYAAYFXMIZ-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethylquinoline is a halogenated heterocycle with the empirical formula C11H10ClN . It has a molecular weight of 191.66 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-6,8-dimethylquinoline is 1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 . The SMILES string is Cc1cc©c2nccc(Cl)c2c1 .


Physical And Chemical Properties Analysis

4-Chloro-6,8-dimethylquinoline is a solid at room temperature . It has a molecular weight of 191.66 and an empirical formula of C11H10ClN .

Scientific Research Applications

Anticancer Potential

4-Chloro-6,8-dimethylquinoline has been studied for its anticancer properties. For instance, a derivative of this compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, showed significant apoptosis-inducing activity and was efficacious in human breast cancer models, demonstrating its potential as an anticancer agent (Sirisoma et al., 2009).

Synthesis and Structural Analysis

The synthesis and structural properties of 4-Chloro-6,8-dimethylquinoline derivatives have been extensively studied. A notable research focused on the synthesis and X-ray diffraction analysis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, providing insights into its structural characteristics (Tkachev et al., 2017).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of 4-Chloro-6,8-dimethylquinoline derivatives. For example, the synthesis and antibacterial activity of new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives were investigated, showing promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).

Antifungal Properties

Research has also highlighted the potential antifungal properties of 4-Chloro-6,8-dimethylquinoline. A study on the synthesis, crystal structure analysis, and antimicrobial studies of a novel 4-chloro-8-methoxyquinoline-2(1H)-one demonstrated significant activity against fungal strains such as Aspergillus niger and Penicillium citrinum (Murugavel et al., 2017).

Cytotoxic Effects

The cytotoxic effects of 4-Chloro-6,8-dimethylquinoline derivatives have been evaluated, particularly in relation to cancer research. A study showed that a compound synthesized from 4-chloro-7-substituted-quinolines exhibited potent cytotoxic effects on human breast tumor cell lines, suggesting its use as a prototype molecule for new anticancer agents (Zhang et al., 2007).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-6,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREYGYAAYFXMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589063
Record name 4-Chloro-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,8-dimethylquinoline

CAS RN

196803-72-2
Record name 4-Chloro-6,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 196803-72-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Wang, C Li, H Liu - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
Herein, we report a Cp*Rh(III)‐catalyzed directed C−H methylation of quinoline N‐oxides at the C‐8 position using commercially available organotrifluoroborates as reagents. This …
Number of citations: 70 onlinelibrary.wiley.com
JP Moerdyk, AL Speelman, KE Kuper III… - … of Photochemistry and …, 2009 - Elsevier
We report the detailed synthesis and photochemistry of two analogs (specifically 3,5-di-tert-butyl-7′-methyl- and 3,5-di-tert-butyl-7′,9′-dimethyl-1′,3′-dihydrospirocyclohexa[2,5]…
Number of citations: 9 www.sciencedirect.com
BG Siim, GJ Atwell, RF Anderson… - Journal of medicinal …, 1997 - ACS Publications
Studies have shown that 4-(alkylamino)-5-nitroquinolines possess high selectivity (20−60-fold) for hypoxic tumor cells in vitro, but are not active as hypoxia-selective cytotoxins (HSCs) …
Number of citations: 31 pubs.acs.org
M Cherevatenko - 2017 - Dissertation, Rostock, Universität …
Number of citations: 0

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